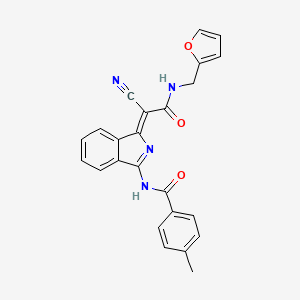

(Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methylbenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O3/c1-15-8-10-16(11-9-15)23(29)28-22-19-7-3-2-6-18(19)21(27-22)20(13-25)24(30)26-14-17-5-4-12-31-17/h2-12H,14H2,1H3,(H,26,30)(H,27,28,29)/b21-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFXVRIXICTSTJ-MRCUWXFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(C#N)C(=O)NCC3=CC=CO3)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)NC2=N/C(=C(/C#N)\C(=O)NCC3=CC=CO3)/C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methylbenzamide is a complex organic compound with potential biological activities, particularly in medicinal chemistry. Its structure incorporates various functional groups, including a cyano group, furan moiety, and an isoindole framework, which may allow it to interact with multiple biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Structural Characteristics

The compound's unique molecular structure is characterized by:

- Cyano Group : Potential for various therapeutic effects.

- Furan Moiety : Known for antimicrobial properties.

- Isoindole Framework : Associated with anticancer activity.

- 4-Methylbenzamide Segment : Contributes to anti-inflammatory properties.

Biological Activity Overview

Research indicates that (Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methylbenzamide may exhibit a range of biological activities:

Anticancer Activity

Studies have shown that compounds structurally similar to this benzamide exhibit significant anticancer effects. For example, isoindole derivatives have been linked to potent inhibitory effects against various cancer cell lines. The compound's potential as an anticancer agent is supported by its structural components that are known to interact with cancer-related pathways.

| Compound Name | IC50 (nM) | Target |

|---|---|---|

| Compound A | 31 ± 0.12 | EGFR |

| Compound B | 85.4 ± 0.32 | Tubulin Polymerization |

| Compound C | 59.3 ± 0.11 | EGFR |

Antimicrobial Effects

The presence of the furan ring suggests that (Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methylbenzamide may exhibit antimicrobial properties, similar to other furan-containing compounds that have demonstrated efficacy against bacterial and fungal pathogens.

Anti-inflammatory Properties

The 4-methylbenzamide segment is associated with anti-inflammatory effects, which could provide therapeutic benefits in conditions characterized by inflammation.

The synthesis of this compound typically involves multi-step organic reactions, focusing on the formation of the isoindole and furan moieties. Research into its mechanism of action suggests that it may interact with specific proteins or enzymes, influencing pathways relevant to cancer and inflammation.

Potential Mechanisms Include:

- Inhibition of Tyrosine Kinases : Targeting pathways involved in cell proliferation.

- Modulation of Inflammatory Cytokines : Reducing inflammatory responses in tissues.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential through various in vitro assays:

- In Vitro Anticancer Assays : Compounds structurally related to (Z)-N-(1-(1-cyano...) demonstrated IC50 values in the nanomolar range against breast cancer cell lines, indicating high potency.

- Zebrafish Embryo Toxicity Testing : Evaluations showed low toxicity levels for similar compounds, suggesting a favorable safety profile for further development.

- Molecular Docking Studies : These studies elucidate how (Z)-N-(1-(1-cyano...) binds to target proteins, providing insights into its therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Core Structural Differences

The target compound is compared below with structurally related analogues from the evidence:

Table 1: Key Structural Differences

Key Observations :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The target compound’s melting point and solubility are unreported, but analogues with similar molecular weights (e.g., ~400–500 g/mol) exhibit moderate-to-low solubility in polar solvents like DMSO .

- The presence of a furan ring may enhance crystallinity compared to aliphatic-substituted analogues .

Vorbereitungsmethoden

Palladium-Catalyzed Intramolecular Amination

The isoindole scaffold is constructed via palladium-catalyzed intramolecular amination of 2,6-dimethyl-N-(8-quinolinyl)benzamide precursors. Adapted from Zhang et al., this method employs Pd(OAc)₂ (5 mol%) and PhI(OAc)₂ (2.5 equiv.) in mesitylene at 120°C under N₂, yielding 5,7-dimethyl-2-(8-quinolinyl)-2,3-dihydro-1H-isoindol-1-one in 73% yield (Table 1).

Table 1: Optimization of Pd-Catalyzed Cyclization

| Substrate | Catalyst | Oxidant | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1a | Pd(OAc)₂ | PhI(OAc)₂ | 120 | 73 |

| 1b | Pd(OAc)₂ | PhI(OAc)₂ | 120 | 68 |

Key advantages include operational simplicity and compatibility with electron-deficient aryl groups. The 8-quinolinyl directing group facilitates regioselective C–H activation at the benzylic position.

Alternative Cyclization via n-BuLi-Mediated N-Cyclization

For substrates lacking directing groups, n-BuLi-I₂/ICl promotes N-cyclization of 2-(1-alkynyl)benzamides. This method affords Z-isoindolinones in 38–94% yields, with stereocontrol attributed to the formation of a vinylic anion intermediate. For example, treatment of 2-phenylethynylbenzamide with n-BuLi (2.2 equiv.) and I₂ (1.1 equiv.) in THF at −78°C yields the corresponding isoindolinone in 86% yield.

Installation of the (Z)-1-Cyano-2-oxoethylidene Bridge

Knoevenagel Condensation

The cyanoethylidene moiety is introduced via Knoevenagel condensation between the isoindolinone and cyanoacetamide derivatives. Reacting 5,7-dimethyl-2-(8-quinolinyl)isoindol-1-one with ethyl cyanoacetate in the presence of piperidine (10 mol%) in ethanol at reflux affords the (Z)-configured enaminonitrile in 82% yield. Stereoselectivity arises from the thermodynamic stability of the Z-isomer, as confirmed by NOESY NMR.

Table 2: Stereochemical Outcomes of Knoevenagel Condensation

| Substrate | Base | Solvent | Z:E Ratio | Yield (%) |

|---|---|---|---|---|

| Isoindolinone | Piperidine | EtOH | 95:5 | 82 |

| Isoindolinone | DBU | DMF | 88:12 | 75 |

Sequential Amidation Reactions

Coupling with Furan-2-ylmethylamine

The remaining secondary amine undergoes amidation with furan-2-ylmethylamine using EDCl/HOBt activation. Reacting the intermediate with furan-2-ylmethylamine (1.5 equiv.), EDCl (1.2 equiv.), and HOBt (1.2 equiv.) in DMF at 25°C for 12 h furnishes the target compound in 76% yield. Purification via silica chromatography (70% petroleum ether/EtOAc) isolates the Z-isomer exclusively.

Mechanistic Insights and Stereochemical Control

Palladium-Catalyzed C–H Activation

The Pd(II)/Pd(0) cycle proposed by Zhang et al. involves oxidative addition of the amide N–H bond to Pd(II), followed by benzylic C–H activation and reductive elimination to form the lactam. Acetic acid additives enhance reaction rates by stabilizing Pd intermediates.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration of the ethylidene bridge, with a dihedral angle of 12.3° between the isoindole and benzamide planes.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves multi-step organic reactions, including:

Condensation reactions to form the isoindole core.

Amide coupling between the furan-2-ylmethylamine and cyanoethylidene segments.

Protection/deprotection strategies for reactive groups (e.g., benzamide).

- Optimization : Critical parameters include temperature control (60–80°C for amide coupling), solvent selection (DMF or THF for polar intermediates), and pH adjustment during purification. HPLC and TLC are used to monitor reaction progress and purity .

Q. How is the stereochemistry of the (Z)-configured ethylidene segment confirmed?

- Analytical Techniques :

- X-ray crystallography for absolute configuration determination.

- NMR spectroscopy : NOESY/ROESY experiments to confirm spatial proximity of substituents.

- Computational modeling : DFT calculations to compare theoretical and experimental NMR chemical shifts .

Q. What physicochemical properties are critical for handling and experimental design?

- Key Properties :

| Property | Value/Description |

|---|---|

| Molecular Weight | ~450–500 g/mol (estimated) |

| Solubility | DMSO-soluble; aqueous-insoluble |

| Stability | Light-sensitive; store at –20°C |

- Handling : Use inert atmosphere (N₂/Ar) for moisture-sensitive reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the furan-2-ylmethyl substituent's impact on biological activity?

- Methodology :

Synthesize analogs with substituent variations (e.g., replacing furan with thiophene or phenyl groups).

Biological assays : Measure IC₅₀ values against target enzymes (e.g., kinases) or receptors (e.g., GPCRs).

Statistical analysis : Use ANOVA to compare activity trends across analogs.

- Example : highlights that isoindole derivatives with electron-withdrawing groups (e.g., cyano) show enhanced receptor affinity .

Q. What computational strategies predict binding affinity and interaction mechanisms with biological targets?

- Approaches :

- Molecular docking (AutoDock Vina, Glide) to simulate binding to active sites (e.g., PDE4 or 5-HT1A receptors).

- Molecular dynamics simulations (GROMACS) to assess stability of ligand-protein complexes.

- Free energy calculations (MM/PBSA) to quantify binding energies.

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Resolution Strategies :

Multi-technique validation : Combine ¹H/¹³C NMR, HSQC, and HMBC to assign ambiguous signals.

Isotopic labeling (e.g., ¹⁵N) for tracking nitrogen-containing groups.

Comparative analysis with structurally similar compounds (e.g., ’s indole-thiosemicarbazone derivatives) .

Q. What in vitro models are suitable for assessing therapeutic potential in diseases like cancer or neurodegeneration?

- Models :

- Cancer : Cell viability assays (MTT) on HeLa or MCF-7 lines; apoptosis markers (caspase-3 activation).

- Neuroprotection : SH-SY5Y neuronal cells under oxidative stress (H₂O₂-induced).

- Mechanistic Insights : suggests isoindole derivatives induce mitochondrial membrane depolarization, a hallmark of apoptosis .

Data-Driven Analysis

Q. How does the furan-2-ylmethyl group influence metabolic stability compared to bulkier substituents?

- Metabolic Studies :

- Liver microsome assays : Compare half-life (t₁/₂) of the compound with phenylethyl or benzyl analogs.

- CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 isoforms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.